molecular formula C15H11N5O3 B11269196 N-[3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11269196
M. Wt: 309.28 g/mol
InChI Key: HLYWDWBDQSVORM-UHFFFAOYSA-N
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Description

N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a tetrazole ring and a benzodioxole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling with Benzodioxole: The benzodioxole moiety can be introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield, cost-effectiveness, and environmental sustainability. Methods such as microwave-assisted synthesis and the use of green solvents are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of a tetrazole ring and a benzodioxole moiety. This structural combination provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H11N5O3

Molecular Weight

309.28 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H11N5O3/c21-15(10-4-5-13-14(6-10)23-9-22-13)17-11-2-1-3-12(7-11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21)

InChI Key

HLYWDWBDQSVORM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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